![molecular formula C20H14Cl2N2O B2890666 6-chloro-1-[(3-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole CAS No. 338978-64-6](/img/structure/B2890666.png)

6-chloro-1-[(3-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

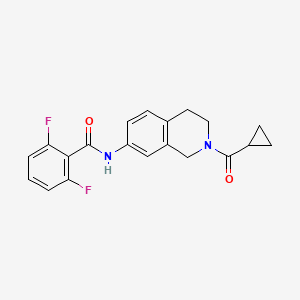

The compound “6-chloro-1-[(3-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole” is a chemical compound with a purity of 95.00%1. However, detailed information about this specific compound is not readily available in the sources retrieved2341.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, pinacol boronic esters, which are highly valuable building blocks in organic synthesis, have been used in the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters5. However, specific synthesis methods for “6-chloro-1-[(3-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole” were not found in the sources retrieved25.Molecular Structure Analysis

The molecular structure of “6-chloro-1-[(3-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole” is not explicitly provided in the sources retrieved2341. Further research or experimental analysis may be required to obtain this information.

Chemical Reactions Analysis

The chemical reactions involving “6-chloro-1-[(3-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole” are not explicitly mentioned in the sources retrieved26. However, alcohols, which may be structurally similar to this compound, can undergo various reactions including conversion into alkyl halides6.

Physical And Chemical Properties Analysis

The physical and chemical properties of “6-chloro-1-[(3-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole” are not explicitly provided in the sources retrieved27. Further research or experimental analysis may be required to obtain this information.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

6-Chloro-1-[(3-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole and its derivatives have been extensively studied for their antimicrobial properties. Salahuddin et al. (2017) synthesized a range of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives and found significant antimicrobial activity against various bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017).

Tyrosinase Inhibition

In the field of cosmetology and medicine, benzimidazole derivatives have been investigated for their role in tyrosinase inhibition. Mahdavi et al. (2018) designed and synthesized benzimidazole-1,2,3-triazole hybrids, identifying compounds that exhibited effective inhibitory activity, comparable to that of kojic acid, a standard tyrosinase inhibitor. This suggests potential applications in cosmetic and medical products to address issues like hyperpigmentation (Mahdavi et al., 2018).

Antifungal and Antiinflammatory Properties

Research by Lantos et al. (1984) demonstrated the antiinflammatory properties of benzimidazole derivatives. This study highlighted the potential of these compounds in the treatment of inflammation-related diseases. Similarly, compounds with a benzimidazole backbone have been synthesized and evaluated for their antifungal activities against various phytopathogenic fungi, suggesting their potential as fungicides (Lantos, Bender, Razgaitis, Sutton, Dimartino, Griswold, & Walz, 1984).

Anticancer Potential

Aurelio Romero-Castro et al. (2011) synthesized a series of benzimidazole derivatives and evaluated them as potential anticancer agents. One compound, in particular, showed significant cytotoxicity against the A549 cell line, suggesting the potential of benzimidazole derivatives in cancer therapy (Aurelio Romero-Castro, León‐Rivera, Ávila-Rojas, Navarrete-Vázquez, & Nieto-Rodríguez, 2011).

Safety And Hazards

Direcciones Futuras

The future directions for the research and application of “6-chloro-1-[(3-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole” are not explicitly provided in the sources retrieved25. However, the development of new synthesis methods and the exploration of its potential applications could be interesting areas for future research.

Please note that this analysis is based on the information available from the sources retrieved and further research may be required for a more comprehensive understanding of this compound.

Propiedades

IUPAC Name |

6-chloro-1-[(3-chlorophenyl)methoxy]-2-phenylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14Cl2N2O/c21-16-8-4-5-14(11-16)13-25-24-19-12-17(22)9-10-18(19)23-20(24)15-6-2-1-3-7-15/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQVOGSQIVQRNPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC(=CC=C4)Cl)C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-1-[(3-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(Cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide](/img/structure/B2890583.png)

![(Z)-N-(4-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2890585.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2890589.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2890599.png)

![1-(2-Fluorophenyl)-4-[(5-phenyl-3-isoxazolyl)methyl]piperazine](/img/structure/B2890602.png)